molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2097900-80-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

Cat. No. B2384486
M. Wt: 373.49
InChI Key: VEUPWWYOSJRAQY-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide” is a complex organic compound that contains a bithiophene unit. Bithiophene is a type of organic compound that is colorless and often used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .


Synthesis Analysis

Bithiophene derivatives can be synthesized using various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of bithiophene-based compounds is typically planar, as shown by X-ray crystallography . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .


Chemical Reactions Analysis

Bithiophene derivatives can undergo various chemical reactions. For instance, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties have been obtained .


Physical And Chemical Properties Analysis

Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .

Scientific Research Applications

Molecular Synthesis and Characterization

  • Rhenium ethoxy- and hydroxycarbene complexes with thiophene substituents : This study explores the synthesis of Fischer carbene complexes involving mono- and dilithiated thiophene and bithiophene with [Re(2)(CO)(10)], leading to ethoxycarbene complexes with thiophene substituents. These complexes were characterized, providing insights into the structural and chemical properties of thiophene-containing compounds (Lotz et al., 2011).

Drug Delivery and Bioelectronic Applications

  • A high sensitive biosensor based on FePt/CNTs nanocomposite : The study reports on the development of a modified carbon paste electrode for the electrocatalytic determination of biomolecules, showcasing the potential for similar compounds in biosensing and drug delivery applications (Karimi-Maleh et al., 2014).

Physicochemical Properties and Crystal Engineering

  • Crystal structure landscape of ethenzamide : This research investigates the cocrystal and hydrate forms of ethenzamide with hydroxy-acid coformers, highlighting the importance of molecular interactions in determining solubility and dissolution rates. Such studies are crucial for understanding how modifications in chemical structures, like the introduction of bithiophene groups, can influence material properties (Sarmah et al., 2017).

Safety And Hazards

While specific safety and hazard information for “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide” was not found, general safety data for 2,2’-Bithiophene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They are also used in organic electronics, especially in polymer solar cells . Therefore, new structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested .

properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPWWYOSJRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide

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